Dioctanoylglycol
Overview
Description
Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . It has the molecular formula C18H34O4 and a molecular weight of 314.5 g/mol . It is also known by other names such as 2-octanoyloxyethyl octanoate, Dioctanoyl ethylene glycol, Ethylene glycol dioctanoate, and Ethylene dicaprylate .
Synthesis Analysis
The synthesis of Dioctanoylglycol or similar diacylglycerols involves protection and deprotection of glycerol linkers . A novel glycolipid designed to be an easily accessible structural surrogate of monoglucosyl diacylglycerol (MGDG) has been synthesized . In this molecule, glycerol is replaced with (S)-1,2,4-trihydroxybutane . Another study synthesized Dioctanoylglycol by esterifying GA with octanoyl groups (C8) to improve its water solubility .
Molecular Structure Analysis
The molecular structure of Dioctanoylglycol is characterized by its IUPAC name 2-octanoyloxyethyl octanoate . Its InChI is InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 and its Canonical SMILES is CCCCCCCC(=O)OCCOC(=O)CCCCCCC .
Physical And Chemical Properties Analysis
Dioctanoylglycol has a molecular weight of 314.5 g/mol . Its physical and chemical properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 17 . Its Exact Mass is 314.24570956 g/mol and its Monoisotopic Mass is 314.24570956 g/mol .
Scientific Research Applications
Impact on Arterial Smooth Muscle and Cardiac Myocytes
- Dioctanoyl-sn-glycerol (DiC8) has been found to block K+ currents in rat mesenteric arterial smooth muscle, independently of protein kinase C (PKC) activation (Rainbow, Parker, & Davies, 2011).
- DiC8 also inhibits L-type Ca2+ current in adult rat ventricular myocytes in a concentration-dependent manner, again independent of PKC activation (Schreur & Liu, 1996).
Effects on Uterine Muscle Cells and Myometrial Cells
- In pregnant rat myometrial cells, DiC8 decreases L-type Ca2+ current, likely acting on the inactivated state or open state of the L-type Ca2+ channels, without PKC involvement (Kusaka & Sperelakis, 1995).
Metabolic Pathways in Cells
- Di[1-14C]octanoylglycerol (diC8) is metabolized into dioctanoylphosphatidylcholine and dioctanoylacylglycerol in various cell lines, showing a new scheme for metabolic termination of diacylglycerol signals (Florin-Christensen et al., 1993).
Interaction with Protein Kinase C
- Studies on cardiac myocytes show biphasic response to diC8 with both positive and negative inotropic phases, indicating complex responses to diacylglycerol (Huang et al., 1996).
- DiC8 can act as an intracellular activator of protein kinase C, stimulating down-regulation and increased receptor phosphorylation in a spontaneously reversible manner (May, Lapetina, & Cuatrecasas, 1986).
Other Cellular Responses
- DiC8 inhibits L-type calcium current in embryonic chick cardiomyocytes independent of PKC activation (Conforti, Sumii, & Sperelakis, 1995).
- In human T lymphocytes, DiC8 metabolism leads to activation, with the rate ofdisappearance of DiC8 dependent on cell densities and affecting interleukin 2 receptor expression (Asaoka et al., 1991).
Influence on Na+-K+ Pump Activity
- Diacylglycerols like DiC8 can downregulate the activity of the Na+-K+ pump in Xenopus laevis oocytes, suggesting a role in the modulation of membrane-coupled Na+-K+ ATPase activity (Khan, Quemener, & Moulinoux, 1991).
Activation of Human T Cells
- Sn-1,2-dioctanoylglycerol (diC8) activates human T cells and shows differential activity compared to 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a unique role in T cell activation (Subramaniam et al., 1988).
Cardiovascular Effects
- DiC8 exhibits differential inotropic and chronotropic effects on isolated guinea pig atria, further illustrating its diverse impact on cardiovascular physiology (Teutsch, Weible, & Siess, 1987).
Interaction with Calcium Signaling
- DiC8 and similar compounds can potentiate respiratory bursts in human neutrophils by raising cytosolic Ca2+, indicating a role in calcium signaling pathways (Nasmith & Grinstein, 1989).
Influence on Steroidogenesis and Receptor Induction
- Dioctanoylglycerol inhibits granulosa cell steroidogenesis and LH/hCG receptor induction, indicating a role in reproductive biology (Kasson, Conn, & Hsueh, 1985).
Safety And Hazards
properties
IUPAC Name |
2-octanoyloxyethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFLUQQANUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54406-23-4 | |
Record name | Polyethylene glycol dicaprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211771 | |
Record name | Dioctanoyl ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctanoylglycol | |
CAS RN |
627-86-1 | |
Record name | Dioctanoyl ethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 627-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dioctanoyl ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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